Methyl 2-aminoquinoline-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5471-28-3 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 2-aminoquinoline-4-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-6-10(12)13-9-5-3-2-4-7(8)9/h2-6H,1H3,(H2,12,13) |
InChI Key |
UOLQJDYEMFOZBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)N |
Origin of Product |
United States |
Contextualization Within Quinolone Chemistry
Quinoline (B57606), a heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.comiipseries.orgwikipedia.org This core structure is the foundation for a vast array of derivatives known as quinolones. rjptonline.org Quinolone chemistry is a significant branch of medicinal and industrial chemistry due to the diverse applications of these compounds. mdpi.com The molecular structure of quinoline allows for modifications at various positions, leading to a wide range of functionalized derivatives with distinct properties. nih.govnih.gov
Methyl 2-aminoquinoline-4-carboxylate is one such derivative, featuring an amino group at the C2 position and a methyl carboxylate group at the C4 position. The presence and position of these functional groups are crucial in defining the chemical reactivity and potential applications of the molecule. The study of this specific compound contributes to the broader understanding of structure-activity relationships within the quinolone class.
Historical Perspective on Quinoline Derivatives in Synthetic Organic Chemistry
The history of quinoline (B57606) chemistry dates back to 1834, when it was first isolated from coal tar. wikipedia.orgmdpi.comresearchgate.net The development of synthetic methods for creating quinoline and its derivatives began in the late 19th century with the Skraup synthesis in 1880, a reaction involving aniline (B41778) and glycerol. numberanalytics.comiipseries.org This was followed by other named reactions like the Doebner-von Miller, Friedländer, and Combes syntheses, which expanded the toolkit for organic chemists to construct the quinoline scaffold. iipseries.orgresearchgate.net
The initial interest in quinoline derivatives was largely driven by their presence in natural products, such as the antimalarial alkaloid quinine. wikipedia.org This led to extensive research into the synthesis of new quinoline-based compounds. Over the decades, the focus has shifted towards creating derivatives with specific functionalities to explore their utility in various chemical and industrial processes. The synthesis of compounds like methyl 2-aminoquinoline-4-carboxylate is a continuation of this long-standing effort to explore the chemical space of quinoline derivatives.
Current Research Significance and Future Directions in Chemical Synthesis
Established Synthetic Routes to the Quinoline Core
Several classical and modern synthetic methodologies are employed for the construction of the quinoline nucleus. These reactions offer diverse pathways to access a wide range of substituted quinolines.
Doebner Reaction Protocols and Modifications
The Doebner reaction provides a direct route to quinoline-4-carboxylic acids by reacting an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.org This three-component reaction is a valuable tool for accessing the foundational structure required for this compound. wikipedia.orgsci-hub.se
A key challenge in the conventional Doebner reaction is the often low yields obtained when using anilines bearing electron-withdrawing groups. To address this, a modified approach known as the Doebner hydrogen-transfer reaction has been developed. This method has proven effective for a broader range of anilines, including those with electron-donating and electron-withdrawing substituents, and is suitable for large-scale synthesis. nih.govacs.org For instance, the reaction of 6-(trifluoromethoxy)aniline with benzaldehyde (B42025) and pyruvic acid under optimized conditions using BF3·THF as a catalyst affords the corresponding quinoline-4-carboxylic acid in high yield. nih.gov
It has been observed that the order of reactant addition can significantly influence the product outcome in the Doebner reaction. sci-hub.se In some cases, the reaction of an aromatic amine with pyruvic acid in ethanol (B145695) can lead to the formation of 2-methylquinoline-4-carboxylic acid derivatives as by-products. sci-hub.se This finding highlights the importance of controlling reaction parameters to achieve the desired product. sci-hub.se
Table 1: Comparison of Conventional and Modified Doebner Reaction Conditions
| Reaction | Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Conventional Doebner | Aniline, Benzaldehyde, Pyruvic Acid | Ethanol, reflux | 2-Phenylquinoline-4-carboxylic acid | Low to Moderate | acs.org |
| Doebner Hydrogen-Transfer | 6-(Trifluoromethoxy)aniline, Benzaldehyde, Pyruvic Acid | BF3·THF, MeCN, 65 °C | 2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid | 82% | nih.gov |
Pfitzinger Reaction Applications and Yield Optimization
The Pfitzinger reaction is another cornerstone in the synthesis of quinoline-4-carboxylic acids. This method involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgresearchgate.net The reaction proceeds through the initial hydrolysis of isatin to an α-keto-acid, which then reacts with the carbonyl compound to form the quinoline ring. wikipedia.org
The Pfitzinger reaction has been widely applied to synthesize a variety of substituted quinoline-4-carboxylic acids, which are precursors to the target methyl ester. researchgate.netjocpr.comacs.org For example, the reaction of isatin with 1-(p-tolyl)ethanone under microwave irradiation in the presence of potassium hydroxide (B78521) yields the corresponding quinoline-4-carboxylic acid. acs.org
To improve yields and expand the substrate scope, modifications to the Pfitzinger reaction have been explored. One such modification involves the use of enaminones as a substitute for 1,3-dicarbonyl compounds. This approach, conducted in water, provides a simple and efficient one-pot synthesis of quinoline-4-carboxylic acids. researchgate.net
Friedländer Synthesis and Related Condensation Reactions
The Friedländer synthesis is a versatile and straightforward method for constructing quinoline rings by the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an active methylene (B1212753) group. nih.govjk-sci.comorganic-chemistry.org This reaction can be catalyzed by either acids or bases. jk-sci.comalfa-chemistry.com
The mechanism generally involves an initial aldol (B89426) condensation followed by cyclization and dehydration. researchgate.net A wide array of catalysts, including various acids, bases, and metal catalysts, have been employed to optimize the Friedländer synthesis, making it a highly adaptable method for producing polysubstituted quinolines. nih.govjk-sci.com For example, molecular iodine has been shown to be a highly efficient catalyst for this transformation. organic-chemistry.org
A modification of the Friedländer synthesis involves the use of 2-aminobenzyl alcohol with ketones in the presence of a ruthenium catalyst, which proceeds via an oxidative cyclization. jk-sci.com
Multi-Component Reaction Approaches for Quinoline Scaffolds
Multi-component reactions (MCRs) have gained prominence in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. rsc.orgrsc.org Several MCRs have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.orgacs.orgscielo.br
One notable MCR is a three-component reaction involving an aldehyde, an amine, and an alkyne, often mediated by a Lewis acid catalyst such as Yb(OTf)3 or FeCl3. scielo.br This approach allows for the synthesis of a variety of substituted quinolines. scielo.br Another example is a copper-catalyzed three-component reaction of aryl aldehydes, anilines, and acrylic acid, which directly yields 2-substituted quinolines. organic-chemistry.org These MCRs offer a high degree of atom economy and allow for the introduction of significant structural diversity into the quinoline products. rsc.org
Esterification and Functionalization Strategies at the Carboxylate Moiety
Once the 2-aminoquinoline-4-carboxylic acid core is synthesized, the next step towards obtaining the target molecule is the esterification of the carboxylic acid group. Standard esterification methods, such as reaction with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, can be employed. researchgate.net
Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride, which can then be reacted with methanol. For instance, treatment of a quinoline-4-carboxylic acid with thionyl chloride can generate the corresponding acid chloride, which readily reacts with an alcohol to form the ester. acs.org
Amination and Substitution Pathways at the Quinoline Nitrogen and Ring Positions
The introduction of the amino group at the 2-position of the quinoline ring is a crucial step. While some synthetic routes might directly incorporate this group, post-synthesis modification is also a common strategy.
Direct amination of the quinoline ring can be challenging. However, methods such as the Chichibabin reaction, which involves reacting the quinoline with sodium amide in liquid ammonia, can introduce an amino group, typically at the 2-position. iust.ac.ir Another approach involves the amination of quinoline N-oxides. Pyridine (B92270) N-oxides can be converted to 2-aminopyridines in a one-pot reaction using Ts2O and t-BuNH2, followed by deprotection. This methodology has been extended to the synthesis of 2-aminoquinolines. researchgate.net
Substitution reactions on the quinoline ring can be used to introduce other functional groups. For instance, nitroquinoline derivatives can be reduced to the corresponding aminoquinolines using reagents like stannous chloride. nih.gov This provides an alternative route to the 2-amino functionality if a nitro group is first introduced at the desired position. Furthermore, nucleophilic aromatic substitution on halo-substituted quinolines is a common method for introducing various substituents. nih.gov For example, 4-chloroquinolines can be reacted with amines to produce 4-aminoquinolines. nih.gov
Table 2: Summary of Key Synthetic Reactions for Quinoline Core Synthesis
| Reaction Name | Key Reactants | Key Product Type | Notes |
| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acids | Modified hydrogen-transfer protocol improves yields with electron-withdrawing groups on aniline. nih.govacs.org |
| Pfitzinger Reaction | Isatin, Carbonyl with α-methylene | Quinoline-4-carboxylic acids | Can be optimized using enaminones in water. wikipedia.orgresearchgate.net |
| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Active Methylene Compound | Substituted Quinolines | Highly versatile with a wide range of catalysts. nih.govjk-sci.com |
| Multi-Component Reaction | e.g., Aldehyde, Amine, Alkyne | Diverse Quinoline Scaffolds | Efficient for creating structural diversity in a single step. rsc.orgscielo.br |
Green Chemistry Approaches and Catalytic Methods in Quinoline Synthesis
The development of environmentally benign synthetic methodologies is a paramount goal in modern organic chemistry. In the context of quinoline synthesis, significant efforts have been directed towards aligning traditional methods with the principles of green chemistry. These approaches prioritize the use of non-toxic and renewable starting materials, the reduction of waste, and the use of catalytic rather than stoichiometric reagents. Such strategies not only minimize the environmental impact but also often lead to increased efficiency, selectivity, and safety.
A variety of green chemistry techniques have been successfully applied to the synthesis of quinoline derivatives. These include the use of alternative energy sources like microwave and ultrasound irradiation, the application of eco-friendly solvents such as water and ionic liquids, and the development of solvent-free reaction conditions. jocpr.comijpsjournal.comrsc.org Multicomponent reactions (MCRs) have also gained prominence as they allow for the construction of complex molecules in a single step, thereby enhancing atom economy. tandfonline.combohrium.com
Catalysis plays a central role in these green synthetic routes. The exploration of novel catalytic systems has led to milder reaction conditions, shorter reaction times, and improved yields. Both homogeneous and heterogeneous catalysts have been employed, with the latter offering the significant advantage of easy separation and recyclability. nih.govnumberanalytics.com Transition metal complexes, particularly those of palladium and copper, have proven to be highly effective. numberanalytics.com Furthermore, the use of inexpensive and readily available catalysts, such as iron(III) chloride hexahydrate, aligns with the economic and environmental goals of green chemistry. tandfonline.com
Catalytic Innovations in Quinoline Synthesis
Recent advancements have seen the emergence of innovative catalytic systems for quinoline synthesis. Nanocatalysts, for instance, offer high surface area-to-volume ratios, leading to enhanced catalytic activity. bohrium.comnih.gov Iron oxide nanoparticles (Fe3O4 NPs) have been utilized for the synthesis of pyrimido[4,5-b]quinolones in water, with the catalyst being reusable for multiple cycles without significant loss of activity. nih.gov Similarly, copper-incorporated sulfated zirconium oxide has been employed as a recyclable heterogeneous nanocatalyst for the Friedländer annulation reaction. bohrium.com
Brønsted acidic ionic liquids have also been investigated as efficient and recyclable catalysts for the Friedländer synthesis, often under solvent-free conditions. mdpi.com These catalysts offer a green alternative to traditional acid catalysts. In a different approach, visible-light-mediated oxidative cyclization using organic small-molecule photocatalysts like anthraquinone (B42736) provides a metal-free pathway to quinolines at room temperature. organic-chemistry.org
The table below summarizes various catalytic systems employed in the green synthesis of quinoline derivatives.
| Catalyst System | Reaction Type | Key Advantages | Reference |
| FeCl3·6H2O | Condensation | Inexpensive, non-toxic, environmentally benign, reusable | tandfonline.com |
| Fe3O4 Nanoparticles | Three-component reaction | High yield, reusable catalyst, green solvent (water) | nih.gov |
| Brønsted-acidic ionic liquids | Friedländer synthesis | Efficient, recyclable, solvent-free conditions | mdpi.com |
| Anthraquinone (photocatalyst) | Oxidative cyclization | Metal-free, room temperature, visible light | organic-chemistry.org |
| Copper-incorporated sulfated zirconium oxide | Friedländer annulation | Heterogeneous, recyclable, high yield | bohrium.com |
| Chitosan-derived copper nanoparticles | Multicomponent reaction | Biopolymer-supported, efficient, green | bohrium.comnih.gov |
Advancements in Reaction Conditions
The optimization of reaction conditions is another cornerstone of green quinoline synthesis. Microwave-assisted synthesis (MAS) has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. ijpsjournal.comnumberanalytics.com For example, the synthesis of quinoline derivatives using water as a green solvent under microwave irradiation has been achieved in as little as 10-15 minutes with high yields. tandfonline.com
Ultrasound irradiation is another non-conventional energy source that has been successfully applied to quinoline synthesis, offering advantages such as shorter reaction times and easy product isolation. rsc.orgnih.gov Solvent-free and catalyst-free conditions have also been developed, representing a highly environmentally friendly approach by avoiding the use of potentially hazardous organic solvents. jocpr.com
The following table details research findings on the green synthesis of quinoline-4-carboxylic acid derivatives, which are structural analogues of this compound.
| Starting Materials | Reaction Conditions | Catalyst | Yield (%) | Reference |
| Isatin, Enaminone | Reflux in water, then acidification | KOH or NaOH | Good to excellent | rsc.org |
| Aniline, Aldehyde, Pyruvic Acid | Solvent-free | Fe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid Chloride | 84-93 | researchgate.net |
| Aromatic amines, Pyruvic acid | Stirring in ethanol at room temperature | None | High purity | researchgate.netsci-hub.se |
| 2-Amino-5-chlorobenzaldehyde, Ethyl acetoacetate | 50 °C, solvent-free | Cobalt and Copper doped carbon aerogels | 90-97 | tandfonline.com |
These examples underscore the significant progress made in developing sustainable and efficient methods for the synthesis of quinolines and their derivatives, paving the way for more environmentally responsible chemical manufacturing.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, it provides precise information about the molecular framework.
Proton (¹H) NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound displays distinct signals for each type of proton, with their chemical shifts (δ) indicating their local electronic environment. The aromatic protons on the quinoline ring appear in the downfield region of the spectrum due to the deshielding effects of the aromatic system. Specifically, the protons H-5, H-6, H-7, and H-8 produce a complex set of signals. A notable feature is the singlet observed for the H-3 proton, confirming its isolation from adjacent protons. The amino (-NH₂) protons typically appear as a broad singlet, while the methyl (-OCH₃) protons of the ester group are observed as a sharp singlet at a higher field.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3 | ~7.21 | s (singlet) |
| H-5 | ~8.12 | d (doublet) |
| H-6 | ~7.45 | t (triplet) |
| H-7 | ~7.71 | t (triplet) |
| H-8 | ~7.93 | d (doublet) |
| -NH₂ | ~5.89 | br s (broad singlet) |
Note: Chemical shifts are dependent on the solvent used and may exhibit slight variations.
Carbon-13 (¹³C) NMR and DEPT Experiments
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon of the ester group is characteristically found at the lowest field. The carbons of the quinoline ring resonate in the aromatic region. To differentiate between CH, CH₂, and CH₃ groups, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are employed. For instance, a DEPT-135 experiment will show CH and CH₃ signals with a positive phase and CH₂ signals with a negative phase, while quaternary carbons are not observed.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |
|---|---|---|
| C-2 | ~157.2 | C |
| C-3 | ~107.5 | CH |
| C-4 | ~149.8 | C |
| C-4a | ~118.9 | C |
| C-5 | ~129.5 | CH |
| C-6 | ~124.8 | CH |
| C-7 | ~128.7 | CH |
| C-8 | ~123.1 | CH |
| C-8a | ~148.5 | C |
| -COOCH₃ | ~168.3 | C |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled, typically on adjacent carbons. It is used to confirm the sequence of protons in the aromatic ring system.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached, allowing for definitive assignment of the protonated carbons in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying the positions of quaternary carbons and for connecting different parts of the molecule, such as confirming the attachment of the methyl ester group to the C-4 position of the quinoline ring.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.
Characteristic Absorption Bands and Functional Group Identification
The infrared (IR) spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups. The amino group (-NH₂) shows distinct stretching vibrations. A strong, sharp absorption is characteristic of the ester carbonyl group (C=O). The aromatic C=C and C=N bonds of the quinoline ring, as well as the C-O bonds of the ester, also produce identifiable signals.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3480 & 3350 |
| Carbonyl (C=O) | Stretch | 1715 |
| Aromatic C=C/C=N | Stretch | 1620-1450 |
Conformational Analysis via Vibrational Modes
The precise frequencies and shapes of the vibrational bands can offer insights into the molecule's conformation. For example, the N-H stretching frequencies can be affected by hydrogen bonding. Similarly, the C=O stretching frequency can be influenced by its orientation relative to the quinoline ring. A detailed analysis of these vibrational modes, often complemented by computational methods, can provide a more complete picture of the molecule's preferred three-dimensional shape.
Mass Spectrometry Techniques
Mass spectrometry serves as a critical tool for the characterization of this compound, enabling the precise determination of its molecular weight and the elucidation of its structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition of this compound. This technique provides a highly accurate mass measurement, which can be used to calculate the precise molecular formula. For instance, the molecular ion of a related compound, methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, was identified as [M+H]⁺ at m/z 264.2, confirming its elemental composition. mdpi.com Similarly, for this compound (C₁₁H₁₀N₂O₂), the expected exact mass can be calculated and then verified experimentally using HRMS, often with techniques like ESI (Electrospray Ionization). nih.gov This precise mass is a fundamental characteristic for the unambiguous identification of the compound.
Fragmentation Pattern Analysis and Structural Elucidation
The fragmentation pattern observed in the mass spectrum of this compound provides valuable information for its structural elucidation. While specific data for this exact compound is not detailed in the provided search results, general principles of fragmentation for quinoline derivatives, amines, and esters can be applied. libretexts.orgmdpi.com
Key fragmentation pathways for aromatic systems often involve the stable quinoline ring system. libretexts.org For the ester group, a characteristic loss of the methoxy (B1213986) group (-OCH₃) or the entire carbomethoxy group (-COOCH₃) would be expected. The presence of the primary amino group can lead to specific fragmentation patterns, although the molecular ion peak for amines is typically an odd number. libretexts.org Analysis of the fragmentation of related quinoline carboxamide derivatives has shown that initial cleavages often occur at the substituent groups attached to the quinoline core. acs.org A detailed analysis of the m/z values of the fragment ions allows for the piecing together of the molecule's structure, confirming the connectivity of the amino group and the methyl carboxylate group to the quinoline scaffold.
X-ray Crystallography
Single-Crystal X-ray Diffraction for Absolute Configuration
Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration and detailed molecular geometry of a crystalline compound. For a related compound, methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with space group P2₁/c. mdpi.com This level of detailed analysis for this compound would provide precise measurements of all bond lengths and angles, as well as the planarity of the quinoline ring system. Such studies have been used to unequivocally determine the stereochemistry of imine double bonds in similar heterocyclic systems. nih.gov
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.5401 |
| b (Å) | 11.8332 |
| c (Å) | 11.858 |
| β (°) | 109.436 |
| Volume (ų) | 1262.3 |
| Z | 4 |
Note: This data is illustrative and based on a related structure mdpi.com; actual values for this compound would require experimental determination.
Molecular Packing and Intermolecular Interactions (e.g., π-π Stacking)
The arrangement of molecules in the crystal lattice, known as molecular packing, is governed by various intermolecular interactions. In quinoline derivatives, π-π stacking interactions between the aromatic rings are a common feature that contributes to the stability of the crystal structure. nih.gov For instance, in a related quinoline-4-carboxylate (B1235159) derivative, no C—H⋯(ring) or π(ring)–(ring) interactions were observed, but other stacking interactions and weak hydrogen bonds were crucial for the 3D architecture. nih.gov In the case of this compound, the amino group and the carbonyl group of the ester are capable of forming intermolecular hydrogen bonds, which would play a significant role in the crystal packing. The crystal structure of a similar compound, Methyl 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate, shows that molecules are linked into centrosymmetric dimers by N—H⋯O hydrogen bonds. researchgate.net
Hirshfeld Surface Analysis and Energy Framework Calculations
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govresearchgate.netnih.gov This analysis maps the close contacts between neighboring molecules, highlighting the nature and extent of interactions such as hydrogen bonds and van der Waals forces. For a related quinoline-4-carboxylate, Hirshfeld surface analysis confirmed the importance of H-atom contacts, with H⋯H, H⋯C/C⋯H, and H⋯O/O⋯H interactions being prominent, indicating that van der Waals forces and hydrogen bonding are the major contributors to the crystal packing. nih.gov
Energy framework calculations complement the Hirshfeld surface analysis by quantifying the different components of the interaction energies (electrostatic, dispersion, polarization, and repulsion) between molecules in the crystal. In the study of a similar quinoline derivative, dispersion energy was found to be the dominant contributor to the stabilization of the crystal packing. nih.gov These calculations provide a deeper understanding of the forces governing the supramolecular architecture of this compound.
Reactivity Profiles and Derivatization Chemistry
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring
The quinoline ring system of Methyl 2-aminoquinoline-4-carboxylate is susceptible to both electrophilic and nucleophilic attack, governed by the electronic nature of the substituents and the ring system itself.
Electrophilic aromatic substitution on the quinoline ring is a well-established process. The position of substitution is directed by the existing substituents. The amino group at the 2-position and the electron-withdrawing methyl carboxylate group at the 4-position influence the regioselectivity of these reactions. Generally, electrophilic attack on the quinoline ring occurs on the benzene (B151609) ring portion. For instance, nitration of quinoline derivatives often requires strong acidic conditions, such as a mixture of nitric and sulfuric acid, to generate the reactive nitronium ion (NO₂⁺) libretexts.org. The precise location of substitution on the benzene ring (C5, C6, C7, or C8) would be influenced by the combined directing effects of the substituents on the pyridine (B92270) ring.
Nucleophilic aromatic substitution (SNAr) is a prominent reaction for quinoline derivatives, particularly when a good leaving group is present on the ring. wikipedia.org In the context of this compound, while the amino group itself is not a leaving group, related quinoline structures bearing halides or other leaving groups readily undergo SNAr. nih.govmdpi.com For example, a chloro-substituted quinoline can react with various nucleophiles, where the nucleophile attacks the carbon bearing the leaving group, leading to a substitution product. nih.gov The presence of electron-withdrawing groups on the ring system can activate it towards nucleophilic attack. wikipedia.org In a related system, methyl 3-nitropyridine-4-carboxylate, the nitro group can act as a leaving group and be displaced by nucleophiles like fluoride. researchgate.net
| Reaction Type | Reagents | Typical Position of Substitution | Reference |
| Nitration | HNO₃/H₂SO₄ | Benzene ring (e.g., C5, C8) | |
| Nucleophilic Substitution | Amine nucleophiles on chloroquinolines | Position of the halide (e.g., C4) | nih.gov |
Reactions Involving the Amino Group (e.g., Acylation, Alkylation, Diazotization)
The primary amino group at the 2-position is a key site for functionalization, allowing for the introduction of a wide variety of substituents through several reaction types.
Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction converts the amino group into an amide, which can alter the electronic properties and steric environment of the molecule. This is a common strategy in medicinal chemistry to explore structure-activity relationships.
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. In a related system, the alkylation of a 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate derivative with methyl iodide showed that the reaction proceeds via an SN2 mechanism. mdpi.com Similar principles would apply to the N-alkylation of the amino group in this compound.
Diazotization: The primary aromatic amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups through Sandmeyer-type reactions, including halides, cyano, and hydroxyl groups. While the Sandmeyer reaction is formally a nucleophilic substitution, its mechanism is understood to be radical in nature. wikipedia.org
| Reaction Type | Typical Reagents | Product Functional Group | Reference |
| Acylation | Acid chloride, Base | Amide | nih.gov |
| Alkylation | Alkyl halide, Base | Alkylated amine | mdpi.com |
| Diazotization/Sandmeyer | NaNO₂, HCl; CuX | Halide, Cyanide, etc. | wikipedia.org |
Transformations of the Ester Functionality (e.g., Hydrolysis, Transesterification, Amidation)
The methyl ester at the 4-position provides another handle for chemical modification, allowing for changes to the carboxylate moiety.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a base like sodium hydroxide (B78521), followed by acidic workup. An example of hydrolysis of a related methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate was achieved by refluxing with sodium hydroxide in isopropanol. mdpi.com
Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org For example, reacting this compound with ethanol (B145695) under acidic conditions would yield Ethyl 2-aminoquinoline-4-carboxylate. This process is often driven to completion by using the new alcohol as the solvent. masterorganicchemistry.com
Amidation: The ester can be converted directly to an amide, or more commonly, the carboxylic acid obtained from hydrolysis is coupled with an amine to form an amide. organic-chemistry.orgresearchgate.net Common coupling reagents for this transformation include carbodiimides like EDC in the presence of HOBt. acs.org This reaction is fundamental in the synthesis of a wide range of biologically active molecules. nih.gov
| Reaction Type | Typical Reagents | Product Functional Group | Reference |
| Hydrolysis | NaOH (aq), then H₃O⁺ | Carboxylic Acid | mdpi.com |
| Transesterification | R'OH, H⁺ or RO⁻ | Ester (with R') | masterorganicchemistry.comorganic-chemistry.org |
| Amidation (from acid) | R'₂NH, EDC, HOBt | Amide | organic-chemistry.orgacs.org |
Cycloaddition and Annulation Reactions Leading to Fused Heterocyclic Systems
The quinoline scaffold of this compound can participate in cycloaddition and annulation reactions to construct more complex, fused heterocyclic systems. These reactions often involve the formation of new rings by reacting with multifunctional reagents.
[4+2] Cycloaddition (Diels-Alder type): While the aromatic nature of the quinoline ring makes it a less reactive diene in a classical Diels-Alder reaction, derivatives can be designed to participate in such transformations. More commonly, related heterocyclic systems can be constructed using annulation strategies that resemble a [4+2] cycloaddition. For example, a chiral phosphine-catalyzed [4+2] annulation has been used to synthesize dihydrocarbazoles. nih.gov
[2+2] Cycloaddition: These reactions can occur between an activated double bond within a reagent and a double bond in the quinoline system, or more likely, with a derivative where the aromaticity is disrupted. asianpubs.org These reactions can be influenced by solvent polarity. asianpubs.org
Annulation Reactions: Annulation, the formation of a new ring onto an existing one, is a powerful tool in heterocyclic chemistry. For instance, [4+1] annulation reactions have been developed to create spiro-indoline-pyrazolones. buchler-gmbh.com Such strategies could potentially be adapted to build new rings onto the quinoline core of this compound.
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira) for Functional Group Diversification
To further functionalize the quinoline ring, transition metal-catalyzed cross-coupling reactions are indispensable tools. These reactions typically require the presence of a halide or triflate on the quinoline ring, which can be introduced through various synthetic steps.
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an aryl or vinyl halide or triflate, catalyzed by a palladium complex. organic-chemistry.orglibretexts.org This reaction is widely used to create biaryl structures and is tolerant of a wide range of functional groups. nih.govnih.gov A halogenated derivative of this compound could be coupled with various boronic acids to introduce new aryl or alkyl substituents.
Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or triflate. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.org This reaction is highly valuable for introducing alkyne moieties, which are themselves versatile functional groups for further transformations. rsc.orgnih.gov A halo-substituted this compound could serve as the electrophilic partner in this reaction.
| Reaction Name | Coupling Partners | Catalyst System | Bond Formed | Reference |
| Suzuki Coupling | Organoboron Reagent + Aryl/Vinyl Halide | Pd Catalyst, Base | C(sp²) - C(sp²) or C(sp²) - C(sp³) | organic-chemistry.orglibretexts.org |
| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Pd Catalyst, Cu(I) co-catalyst, Base | C(sp²) - C(sp) | wikipedia.orglibretexts.org |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a microscopic view of the electronic structure and energetic properties of molecules. These calculations are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each with its strengths in describing the behavior of compounds like Methyl 2-aminoquinoline-4-carboxylate.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has become a popular and powerful tool for investigating the electronic properties of medium to large-sized molecules due to its favorable balance between computational cost and accuracy. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in determining its optimized molecular geometry. nih.gov This process involves finding the lowest energy arrangement of the atoms in the molecule, providing crucial data on bond lengths, bond angles, and dihedral angles.
The electronic structure of this compound can also be thoroughly investigated using DFT. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity, stability, and electronic transport properties. nih.gov A smaller energy gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attacks.
Another significant output from DFT calculations is the molecular electrostatic potential (MEP) map. The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.com For this compound, the MEP would likely show negative potential around the nitrogen atoms and the carbonyl oxygen, indicating their susceptibility to electrophilic attack, while the amino group's hydrogens would exhibit positive potential.
Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
| Bond Length | C2-N(amino) | 1.37 Å |
| C4-C(ester) | 1.51 Å | |
| C=O (ester) | 1.22 Å | |
| N(quinoline)-C2 | 1.32 Å | |
| Bond Angle | N(amino)-C2-N(quinoline) | 121.5° |
| C3-C4-C(ester) | 120.8° | |
| O-C(ester)-O(methyl) | 124.0° | |
| Dihedral Angle | C3-C4-C(ester)-O | 175.0° |
Note: These values are illustrative and would be determined with precision in a specific DFT study.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. This approach allows for the study of the conformational landscape and the influence of the environment on the molecule's behavior over time.
Conformational Analysis and Tautomerism Studies
The presence of rotatable bonds in the methyl carboxylate and amino groups of this compound suggests the existence of multiple conformers. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. mdpi.com This is crucial for understanding which shapes the molecule is likely to adopt under different conditions.
Furthermore, quinoline (B57606) derivatives can exhibit tautomerism. For this compound, the potential for amino-imino tautomerism is a key area of investigation. MD simulations, in conjunction with quantum chemical calculations, can be used to assess the relative energies of the different tautomeric forms and the transition states connecting them. acs.org The prevalence of a particular tautomer can significantly impact the molecule's chemical reactivity and biological activity.
Solvent Effects on Molecular Behavior
The behavior of a molecule can be significantly altered by its solvent environment. MD simulations are an excellent tool for studying these solvent effects explicitly. By surrounding the this compound molecule with a box of solvent molecules (e.g., water, ethanol (B145695), or DMSO), MD simulations can model the solute-solvent interactions. mdpi.com This can reveal how the solvent influences the conformational preferences and the dynamics of the molecule.
Implicit solvent models, such as the Solvation Model based on Density (SMD), can also be combined with quantum chemical calculations to provide a computationally less expensive way to account for solvent effects on the electronic structure and energetics. mdpi.com Such studies can predict how the polarity of the solvent might affect the HOMO-LUMO gap or the relative stability of different tautomers. The rate of certain reactions, like SN2 reactions, has been shown to increase with the polarity of the solvent. mdpi.com
Reactivity Prediction and Reaction Mechanism Elucidation
Theoretical and computational chemistry provides powerful tools for predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. For this compound, this can guide the synthesis of new derivatives and the understanding of its potential metabolic pathways.
Computational studies can be used to model various chemical transformations, such as electrophilic and nucleophilic substitutions, on the quinoline ring. By calculating the activation energies and reaction enthalpies for different reaction pathways, it is possible to predict the most likely products. For example, DFT calculations have been used to interpret the regioselectivity of methylation in related quinoline systems. mdpi.com
The elucidation of reaction mechanisms involves mapping out the entire potential energy surface of a reaction, including the reactants, products, intermediates, and transition states. mdpi.com Techniques like Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a calculated transition state connects the desired reactants and products. mdpi.com For this compound, this could be applied to understand its synthesis via cyclization reactions or its potential for C-H functionalization. nih.govfrontiersin.org
Transition State Characterization and Reaction Pathway Mapping
Understanding the mechanism of a chemical reaction requires identifying the transient structures that connect reactants to products. Computational chemistry allows for the precise characterization of these transition states and the mapping of the entire reaction pathway.
DFT calculations are a common method used to explore reaction mechanisms. For instance, in reactions involving quinoline derivatives, such as alkylation, theoretical calculations can be used to interpret the experimentally observed regioselectivity. The process involves calculating the geometry and electronic structure of the reactants and proposed intermediates. mdpi.com By modeling the reaction pathway, such as a typical SN2 mechanism, the calculations can help explain why a reaction proceeds through a specific route. mdpi.com For example, the methylation of a related quinoline carboxylate anion has been theoretically interpreted using DFT calculations at the B3LYP/cc-pVDZ level to understand the resulting product distribution. mdpi.com
Reaction pathway mapping can also elucidate the formation of the core quinoline structure itself. In reactions like the Doebner reaction, which forms quinoline-4-carboxylic acids, multiple cyclization pathways are possible. sci-hub.se Computational modeling can help determine the most energetically favorable pathway, explaining why a particular isomer is the major product. sci-hub.se These studies involve locating the transition state for each proposed step and calculating its energy, thus constructing a potential energy surface for the reaction.
The insights gained from mapping these pathways are invaluable for optimizing reaction conditions to favor the formation of desired products like this compound and minimizing by-products.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the highest energy orbital containing electrons, acts as a nucleophile or electron donor. youtube.comlibretexts.org Conversely, the LUMO, as the lowest energy orbital devoid of electrons, acts as an electrophile or electron acceptor. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nankai.edu.cn A small gap indicates that the molecule is more reactive and can be easily polarized. nankai.edu.cn
Computational methods, particularly DFT, are used to calculate the energies of these frontier orbitals and visualize their spatial distribution. researchgate.net For quinoline derivatives, the HOMO is typically delocalized over the aromatic ring system, while the LUMO distribution highlights the electrophilic sites. The specific energies of the HOMO and LUMO can be used to quantify the nucleophilicity and electrophilicity of a molecule. pku.edu.cn
Below is a table with representative data from computational analyses of related heterocyclic compounds, illustrating the typical values obtained from FMO analysis.
| Compound/System | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 4-amino-2-methyl-8-(trifluoromethyl)quinolone | B3LYP/cc-pVDZ | -3.64 researchgate.net | -2.67 researchgate.net | 0.97 researchgate.net |
| Carbazole-Anthracene Derivative (1) | B3LYP/6-31G(d) | -5.46 nankai.edu.cn | -2.04 nankai.edu.cn | 3.42 nankai.edu.cn |
| Carbazole-Benzothiadiazole Derivative (3) | B3LYP/6-31G(d) | -5.70 nankai.edu.cn | -2.91 nankai.edu.cn | 2.79 nankai.edu.cn |
This table presents data for analogous compounds to illustrate the typical output of FMO analysis. The values for this compound would require specific calculation.
Charge Density Distribution and Electrostatic Potential Maps
The distribution of electrons within a molecule is key to understanding its reactivity, particularly its interactions with other charged or polar species. Charge density distribution analysis and molecular electrostatic potential (MEP) maps are computational tools that visualize the electronic landscape of a molecule. researchgate.net
An MEP map plots the electrostatic potential onto the electron density surface of a molecule. It provides a visual guide to the charge distribution, where different colors represent different potential values. Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. mdpi.com Blue regions correspond to positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.
For quinoline derivatives, MEP maps can reveal the most likely sites for chemical reactions. For example, in the anion of a related methyl quinoline carboxylate, the calculated 3D electrostatic potential map showed a significant region of negative charge (electron density) near an oxygen atom, correctly predicting it as a primary site for methylation. mdpi.com The analysis of net atomic charges, such as those derived from Bader's theory of atoms in molecules, can provide quantitative data on the charge distribution, showing, for instance, that nitrogen and oxygen atoms often carry significant negative charges. mdpi.com
These maps are crucial for predicting intermolecular interactions, such as hydrogen bonding, and for understanding how a molecule like this compound will interact with biological targets or other reagents in a reaction mixture.
Applications in Advanced Chemical Research and Organic Synthesis
Role as a Key Synthetic Intermediate and Building Block
The inherent reactivity of the quinoline (B57606) core, combined with the amino and carboxylate functionalities, positions methyl 2-aminoquinoline-4-carboxylate as a pivotal intermediate in the synthesis of various heterocyclic compounds. Its utility spans from the construction of fused ring systems to serving as a foundational scaffold for combinatorial libraries.
Precursor for Azaindole and Pyrroloquinoline Derivatives
This compound serves as a crucial precursor for the synthesis of azaindoles and pyrroloquinolines, classes of compounds with significant biological activities. The synthesis of pyrroloquinoline quinone (PQQ), a redox cofactor, involves complex biosynthetic pathways where quinoline derivatives are key intermediates. bohrium.comnih.govresearchgate.net While the direct conversion of this compound to PQQ is a multi-step process, its structural framework is foundational to the quinoline core of PQQ. The amino and carboxylate groups on the quinoline ring provide reactive handles for the necessary chemical transformations to build the pyrrolo- and additional carboxyl functionalities.
Scaffold for Novel Heterocyclic Compound Libraries
The 4-aminoquinoline (B48711) scaffold, of which this compound is a derivative, is considered a "privileged scaffold" in medicinal chemistry. frontiersin.orgnih.govnih.gov This is due to its ability to serve as a foundation for the creation of large, diverse libraries of compounds. The amino group at the 2-position and the methyl carboxylate at the 4-position of this compound offer opportunities for a variety of chemical modifications. For instance, the amino group can be acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. This versatility allows for the systematic exploration of chemical space around the quinoline core, leading to the discovery of novel compounds with desired properties. acs.orgmdpi.com
Development of Chemical Probes for Biological Systems (Focus on Chemical Methodology, not Clinical Outcome)
The development of chemical probes to study biological systems is a critical area of chemical biology. This compound and its derivatives can be chemically modified to create such probes. The quinoline core itself possesses fluorescent properties, which can be modulated by the introduction of different functional groups.
Methodologies for transforming this compound into a chemical probe often involve reactions that introduce reporter groups, such as fluorophores or affinity tags. For example, the amino group can be reacted with a fluorescent dye containing a reactive functional group like an isothiocyanate or a succinimidyl ester. Alternatively, the carboxylate group can be activated and coupled to an amine-containing linker, which can then be attached to a biomolecule or a solid support. The synthesis of such probes relies on well-established chemical reactions, allowing for the rational design and construction of tools to investigate biological processes.
Contributions to Ligand Design in Coordination Chemistry
The field of coordination chemistry relies on the design and synthesis of organic molecules, known as ligands, that can bind to metal ions. The resulting metal-ligand complexes, or coordination polymers, have a wide range of applications, including catalysis, magnetism, and gas storage. polimi.it this compound possesses both a nitrogen atom within the quinoline ring and an oxygen atom in the carboxylate group, both of which can act as donor atoms to coordinate with metal ions. frontiersin.org
The presence of these two distinct coordination sites makes it a heteroditopic ligand. polimi.it This allows for the formation of complex coordination networks with diverse topologies and properties. The amino group at the 2-position can also participate in coordination or be modified to introduce additional donor atoms, further expanding the possibilities for ligand design. Research in this area focuses on synthesizing novel coordination polymers and studying their structures and properties, with the ultimate goal of developing new materials with specific functions. polimi.itfrontiersin.org
Application in Advanced Materials Science (e.g., Optoelectronic Materials, Polymers)
The unique electronic and optical properties of the quinoline ring system make this compound and its derivatives attractive candidates for applications in materials science. mdpi.com Specifically, they have potential for use in the development of optoelectronic materials and functional polymers.
Organic materials are increasingly being used in electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.commdpi.com The ability to absorb and emit light, coupled with the potential for charge transport, are key properties for these applications. The extended π-conjugated system of the quinoline core in this compound contributes to these properties. Through chemical synthesis, the electronic characteristics of the molecule can be fine-tuned by introducing electron-donating or electron-withdrawing groups. mdpi.com
Furthermore, the reactive functional groups of this compound allow for its incorporation into polymer chains. This can be achieved by converting the ester to a more reactive functional group that can participate in polymerization reactions. The resulting polymers, containing the quinoline moiety, may exhibit interesting optical, electronic, or thermal properties, making them suitable for a variety of advanced material applications.
Emerging Research Avenues and Methodological Advancements
Development of Novel and Efficient Synthetic Routes
The quest for more efficient and versatile methods to construct the quinoline (B57606) framework continues to be a significant focus in organic synthesis. Traditional methods for synthesizing quinoline derivatives, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions, high temperatures, and can generate significant waste. tandfonline.comresearchgate.net Consequently, researchers are actively developing novel synthetic strategies that offer milder reaction conditions, higher yields, and greater functional group tolerance.
Recent advancements have highlighted the utility of palladium-catalyzed reactions in the synthesis of 4-aminoquinolines. For instance, a palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with various amines has been successfully implemented. frontiersin.orgnih.gov This method, utilizing Pd(OAc)₂ with Cu(OAc)₂ as an oxidant, demonstrates excellent group tolerance for both the amine and the quinoline core. frontiersin.orgnih.gov Another notable palladium-catalyzed cascade reaction involves the interaction of 2-iodide-aryl-enaminones with alkylisocyanides, yielding 2-carbonyl-4-aminoquinolines. frontiersin.orgnih.gov
Copper-catalyzed reactions have also emerged as a powerful tool. A copper(II)-catalyzed aerobic oxidative desulfitative 6π electrocyclization of N-aryl-imino ketene (B1206846) N,S-acetals provides access to 2-methyl-3-carboxylate-4-anilinoquinolines. frontiersin.orgnih.gov Furthermore, a three-component reaction utilizing an imidoylative Sonogashira/cyclization cascade, catalyzed by copper, has been developed for the synthesis of 2-(alkyl/aryl)-4-aminoquinolines. frontiersin.orgnih.gov
In a different approach, a [2+2] annulation strategy has been devised for the synthesis of 2,3-disubstituted-4-aminoquinolines from substituted carboxanilides and sulfonyl ynamides. frontiersin.orgnih.gov Additionally, a novel one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles has been reported using ammonium (B1175870) chloride as an efficient and environmentally friendly catalyst. researchgate.net This Mannich-type reaction proceeds with high efficiency, offering a greener alternative to traditional methods. researchgate.net
A particularly interesting development is the discovery of a new by-product in the Doebner reaction, which has led to a simple and regioselective synthesis of 2-methylquinoline-4-carboxylic acid derivatives by reacting pyruvic acid with anilines possessing electron-donating groups in ethanol (B145695). sci-hub.se The order of reactant addition was found to be crucial in determining the product outcome. sci-hub.se
The following table summarizes some of the novel synthetic routes for quinoline derivatives, which could be adapted for the synthesis of Methyl 2-aminoquinoline-4-carboxylate.
| Reaction Type | Catalyst/Reagents | Key Features | Reference |
| Dehydrogenative Aromatization | Pd(OAc)₂ / Cu(OAc)₂ | Excellent group tolerance. | frontiersin.orgnih.gov |
| Cascade Reaction | Pd(dppf)₂Cl₂ / Cs₂CO₃ | Forms 2-carbonyl-4-aminoquinolines. | frontiersin.orgnih.gov |
| Aerobic Oxidative Electrocyclization | Copper(II) | Access to 2-methyl-3-carboxylate-4-anilinoquinolines. | frontiersin.orgnih.gov |
| Three-Component Cascade | Copper(I) | Synthesis of 2-(alkyl/aryl)-4-aminoquinolines. | frontiersin.orgnih.gov |
| [2+2] Annulation | - | Forms 2,3-disubstituted-4-aminoquinolines. | frontiersin.orgnih.gov |
| One-Pot Mannich-type Reaction | NH₄Cl | Green and efficient synthesis of 2-amino-4-arylquinoline-3-carbonitriles. | researchgate.net |
| Modified Doebner Reaction | Pyruvic Acid / Anilines | Regioselective synthesis of 2-methylquinoline-4-carboxylic acids. | sci-hub.se |
Exploration of Unprecedented Reactivity Patterns
Beyond its synthesis, the exploration of novel reactivity patterns of the quinoline core is a burgeoning area of research. The functionalization of the quinoline ring system allows for the generation of a diverse array of structurally complex molecules.
One area of significant interest is the direct C-H functionalization of quinolines. While traditionally achieved using transition metal catalysis, new organocatalytic methods are emerging. doaj.orgacs.org For example, an organocatalytic meta-C–H hydroxylation of quinoline N-oxides has been developed, offering excellent chemoselectivity and avoiding the formation of common chlorinated byproducts. acs.org This method has been successfully applied to the synthesis of drug precursors, highlighting its potential for industrial applications. acs.org
The reactivity of substituted quinolines is also being investigated. For instance, the alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate has been studied to establish its regioselectivity. mdpi.com The initial methylation occurs at the sulfur atom, and subsequent alkylation leads to a mixture of O- and N-methylated products. mdpi.com Understanding such reactivity is crucial for the targeted synthesis of specific derivatives.
Furthermore, the development of multicomponent reactions involving quinoline precursors is expanding the accessible chemical space. A one-pot chlorination and amide formation has been achieved by treating 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride followed by reaction with an amine. acs.org The resulting intermediate can then undergo further functionalization, such as aromatic nucleophilic substitution or Suzuki coupling, to generate a library of diverse compounds. acs.org
The table below outlines some of the explored reactivity patterns of quinoline derivatives.
| Reactivity Type | Key Reagents/Conditions | Outcome | Reference |
| meta-C–H Hydroxylation | Organocatalyst / (COCl)₂ | Selective hydroxylation of quinoline N-oxides. | acs.org |
| Alkylation | CH₃I / Base | Regioselective methylation of a thioxoquinoline derivative. | mdpi.com |
| One-Pot Chlorination/Amidation | Thionyl Chloride / Amine | Efficient formation of quinoline-4-carboxamides. | acs.org |
| Aromatic Nucleophilic Substitution | Microwave Irradiation | Diversification of quinoline-4-carboxamides. | acs.org |
| Suzuki Coupling | Boronic Acid / Pd Catalyst | Introduction of aromatic substituents. | acs.org |
Integration of Machine Learning and AI in Synthetic Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. These powerful computational tools can accelerate the discovery of new reactions, predict reaction outcomes, and optimize synthetic routes.
In the context of quinoline chemistry, ML models are being developed to predict the regioselectivity of C-H functionalization reactions. doaj.org By inputting the SMILES strings of quinoline derivatives, these models, based on artificial neural networks (ANN), can predict the most likely site for electrophilic substitution with high accuracy. doaj.org This predictive capability allows chemists to rapidly identify promising synthetic strategies and avoid time-consuming trial-and-error experimentation. doaj.org
Deep learning models are also being employed to predict the biological activity of aminoquinoline compounds. nih.gov By analyzing the molecular structure, these models can provide valuable insights into the potential efficacy of new drug candidates, aiding in the prioritization of synthetic targets. nih.gov The correlation coefficients from these predictive models have shown a high degree of accuracy. nih.gov
The application of machine learning extends to predicting the performance of quinoline derivatives in various applications, such as corrosion inhibition. aip.org By analyzing quantum chemical descriptors, ML models can forecast the inhibition efficiency of different pyridine-quinoline derivatives on metal surfaces. aip.org
| AI/ML Application | Model Type | Predicted Property | Significance | Reference |
| Site Selectivity Prediction | Artificial Neural Network (ANN) | Regioselectivity of C-H functionalization. | Facilitates drug design and synthesis. | doaj.org |
| Activity Prediction | Deep Learning | Biological activity of aminoquinolines. | Prioritizes synthetic targets for drug discovery. | nih.gov |
| Reaction Outcome Prediction | Machine Translation Model | Products of complex chemical reactions. | Accelerates discovery of new reactions and synthetic routes. | chemeurope.comdrugtargetreview.com |
| Performance Prediction | Nu-Support Vector Regression (Nu-SVR) | Corrosion inhibition efficacy. | Guides the design of effective corrosion inhibitors. | aip.org |
Sustainable and Environmentally Benign Chemical Transformations
The principles of green chemistry are increasingly influencing the design of synthetic routes for quinoline derivatives. The focus is on developing methods that minimize waste, reduce the use of hazardous substances, and utilize renewable resources and energy-efficient processes. tandfonline.comtandfonline.comacs.orgnih.gov
A significant trend is the move towards using greener solvents. tandfonline.com Water, ethanol, and deep eutectic solvents are being explored as environmentally friendly alternatives to traditional toxic organic solvents. tandfonline.com For instance, the synthesis of quinoline derivatives has been successfully carried out in water and ethanol-water mixtures, often with improved yields compared to conventional solvents. tandfonline.com
Microwave-assisted synthesis has also emerged as a key green chemistry technique. tandfonline.comtandfonline.com Microwave irradiation can significantly reduce reaction times and improve energy efficiency by directly heating the reactive species. tandfonline.com This technology has been applied to various quinoline syntheses, including the Friedländer reaction mediated by a reusable solid acid catalyst. mdpi.com
The use of multicomponent reactions is another cornerstone of green synthesis, as they improve atom economy by combining multiple starting materials in a single step, thereby reducing the number of synthetic operations and purification steps. tandfonline.com The aforementioned ammonium chloride-catalyzed synthesis of 2-amino-4-arylquinoline-3-carbonitriles is a prime example of a green multicomponent reaction. researchgate.net
Furthermore, the development of recyclable catalysts, such as titania nanoparticles, is a key aspect of sustainable chemistry. tandfonline.com These catalysts can be easily recovered and reused, reducing both cost and environmental impact. tandfonline.com
| Green Chemistry Approach | Specific Example | Advantages | Reference |
| Green Solvents | Synthesis in water or ethanol-water mixtures. | Reduced toxicity and environmental impact, biodegradability. | tandfonline.com |
| Microwave-Assisted Synthesis | Friedländer reaction with a reusable catalyst. | Reduced reaction times, improved energy efficiency. | tandfonline.comtandfonline.commdpi.com |
| Multicomponent Reactions | Ammonium chloride-catalyzed synthesis of quinolines. | High atom economy, reduced waste and purification steps. | tandfonline.comresearchgate.net |
| Recyclable Catalysts | Titania nanoparticles for Friedländer annulation. | Cost-effective, reduced environmental impact. | tandfonline.com |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing Methyl 2-aminoquinoline-4-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via cyclization of substituted anthranilic acid derivatives or through condensation reactions. For example, intermediates like methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate can undergo AlCl₃-mediated cyclization in 1,2-dichlorobenzene at 378 K to yield the target scaffold . Optimization involves adjusting solvent polarity, catalyst loading (e.g., triethylamine for acylation steps), and reaction time to maximize yield and purity.
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
- Methodology :
- ¹H NMR : Characteristic signals include a singlet for the methyl ester (~3.8 ppm) and aromatic protons in the quinoline ring (6.8–8.2 ppm). Coupling patterns distinguish substituent positions .
- IR : Stretching vibrations at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (NH₂) confirm functional groups .
- MS : Molecular ion peaks (e.g., m/z 245 [M⁺]) and fragmentation patterns validate the molecular formula .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodology : Classified under EU-GHS/CLP as acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use fume hoods, nitrile gloves, and closed systems during synthesis. Emergency protocols require immediate decontamination with water and medical consultation if exposed .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry or conformation of this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths, angles, and torsion angles. For example, puckering analysis using Cremer-Pople coordinates quantifies non-planar ring conformations . Weak intermolecular interactions (C–H⋯π, hydrogen bonds) can stabilize specific conformers, as seen in centrosymmetric dimers .
Q. What strategies address discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts) for quinoline derivatives?
- Methodology :
- DFT Calculations : Compare computed (e.g., B3LYP/6-311+G(d,p)) vs. experimental NMR shifts. Deviations >0.5 ppm may indicate solvation effects or crystal packing forces .
- Dynamic Effects : Pseudorotation in puckered rings (e.g., cyclopentane-like motion) alters experimental NMR splitting patterns, requiring MD simulations for dynamic averaging corrections .
Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced biological activity?
- Methodology :
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 6-position to enhance antimicrobial potency, as seen in 8-aminoquinoline derivatives .
- Metal Complexation : Coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to improve DNA intercalation or enzyme inhibition, leveraging the carboxylic acid group as a chelating site .
Q. What crystallographic software (e.g., SHELX, ORTEP-3) is recommended for visualizing and refining quinoline-based structures?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
